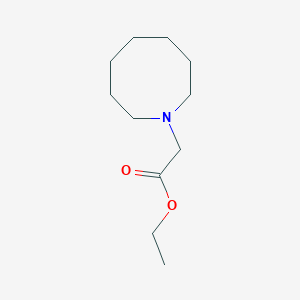

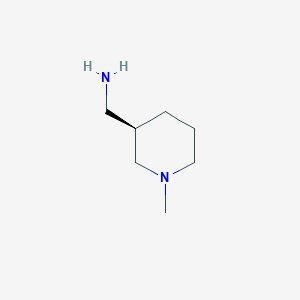

![molecular formula C12H19FN2O B1329034 N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine CAS No. 946716-69-4](/img/structure/B1329034.png)

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine" is a fluorinated aromatic amine with potential applications in medicinal chemistry. The presence of the fluorine atom and the phenoxyethylamine moiety suggests that this compound could interact with various biological targets, including receptors in the central nervous system.

Synthesis Analysis

The synthesis of related fluorinated phenyl ethylamines has been reported, where starting materials such as 4-fluoro-3-hydroxytoluene are used to produce compounds with varying affinities for dopamine receptors . Another approach involves the use of (1,1,2-trifluoro-2-chloroethyl)-diethylamine as a fluorinating agent to introduce fluorine atoms into hydroxy-compounds . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . Such structural analyses are crucial for understanding the conformation and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is often influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The synthesis of related compounds involves reactions such as alkylation, reduction, and selective functional group transformations . These reactions are indicative of the types of chemical manipulations that "N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are typically characterized by high stability and lipophilicity, which can enhance their bioavailability and potency as pharmaceutical agents. The related compound ethyl-2-(4-aminophenoxy)acetate was synthesized and characterized by various spectroscopic methods, and its crystal structure was determined, providing insights into its stability and molecular interactions . These properties are relevant to the analysis of "N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine" and its potential as a drug candidate.

Applications De Recherche Scientifique

Pharma Market Analysis

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine and its derivatives have been recognized for their potential in treating various disorders. For instance, 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives exhibit anti-dopaminergic properties, making them useful in treating schizophrenia, dependency, and neurodegenerative disorders. They also possess neuroleptic, neuroprotective, and antiaddictive activities, particularly highlighted for schizophrenia treatment (Habernickel, 2003).

Chemical and Radiochemical Studies

The compound has been involved in the development of new N4O2-donor acyclic chelators, which are crucial for creating Ga(iii) chelates with potential biomedical applications. These chelators have been assessed for suitability in obtaining Ga(iii) chelates relevant for biomedical applications, showing high in vivo stability and favorable biodistribution profiles in mice (Silva et al., 2015).

Polymerization Catalysts

The compound's derivatives have been utilized as catalysts in the polymerization process of lactide and ε-caprolactone, leading to products with narrow polydispersities under mild conditions. This emphasizes their role in the field of polymer chemistry and potential industrial applications (Westmoreland & Arnold, 2006).

Fluorescent Labelling and Photophysical Studies

In the domain of fluorescent labeling, derivatives of N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine have been synthesized for the covalent labeling of α-amino acids, displaying strong fluorescence and enabling novel functionalized probes for various applications. These probes exhibit strong fluorescence emissions under different conditions, contributing significantly to photophysical studies (Frade et al., 2007).

Development of Fluoroalkyl Amino Reagents

The synthesis of fluoroalkyl amino reagents from this compound has opened avenues in medicinal and agricultural chemistry. These reagents serve as electrophiles for introducing the fluoro(trifluoromethoxy)methyl group into important building blocks, underlining the compound's significance in developing new chemical entities (Schmitt et al., 2017).

Propriétés

IUPAC Name |

2-[2-(diethylamino)ethoxy]-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBQDLZWZTXBHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328951.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1328953.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B1328954.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B1328955.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol](/img/structure/B1328961.png)

![methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate](/img/structure/B1328962.png)

![Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate](/img/structure/B1328988.png)